3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
This compound features a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3, a methyl group at position 5, and a carboxamide linker connected to a 3,4-dimethoxyphenethyl chain. The structural components contribute to its physicochemical and pharmacological properties:
- 3,4-Dimethoxyphenethyl: Provides electron-donating methoxy groups, which may facilitate hydrogen bonding and influence CNS activity.
- Methyl-oxazole: Stabilizes the heterocyclic core while modulating electronic effects.
The compound’s molecular formula is C₂₁H₂₂ClN₃O₄, with a molar mass of 415.87 g/mol. Its synthesis typically involves coupling 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 3,4-dimethoxyphenethylamine using reagents like HBTU and DIPEA .
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4/c1-13-19(20(24-28-13)15-6-4-5-7-16(15)22)21(25)23-11-10-14-8-9-17(26-2)18(12-14)27-3/h4-9,12H,10-11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQWPEHUZVHBHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been shown to interact withbeta-1 adrenoceptors . These receptors play a crucial role in the regulation of heart function.
Mode of Action
Compounds with similar structures have been shown to exhibit bothagonist and antagonist effects on alpha-receptors, in addition to antagonist activity at beta-1 receptors. This means they can both activate and inhibit these receptors, leading to a variety of physiological effects.
Biological Activity
The compound 3-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a member of the oxazole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19ClN2O3
- SMILES Notation : COc(ccc(CCNc1nc(Cl)nc(Nc(cc2)ccc2Cl)n1)c1)c1OC
- IUPAC Name : this compound
This compound exhibits a complex structure that allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an inhibitor of certain kinases and G-protein coupled receptors (GPCRs), which are crucial in signal transduction pathways.
Efficacy in Biological Assays
Research has demonstrated that this compound exhibits significant potency in several assays:
- Inhibitory Activity : The compound has shown promising results in inhibiting cancer cell proliferation. For example, it demonstrated an IC50 value of approximately 6.35 μM against certain cancer cell lines, indicating moderate potency compared to established chemotherapeutics .
- Cytotoxicity : In cytotoxicity assays using human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound displayed selective toxicity, with an IC50 value indicating substantial activity against these cells while sparing normal cells .
Comparative Biological Activity
A comparative analysis with related compounds reveals that structural modifications significantly affect biological activity. The following table summarizes the IC50 values of various analogs:
Case Study 1: Anticancer Activity
In a study focused on the anticancer properties of oxazole derivatives, the compound was tested against multiple cancer cell lines including MCF-7 and A549. Results indicated that it induced apoptosis through caspase activation pathways, demonstrating its potential as a therapeutic agent in oncology .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed significant bactericidal activity against Staphylococcus spp., suggesting potential applications in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Carboxamide Side Chain
N-[4-(Diethylamino)phenyl] Analogs (Compound 39k)
- Structure: 3-(2-Chlorophenyl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide .
- Key Differences: The diethylamino group introduces strong basicity, altering solubility (increased water solubility at acidic pH). Reduced steric bulk compared to the 3,4-dimethoxyphenethyl chain.
- Pharmacological Impact: Likely targets different receptors due to the electron-rich diethylamino group.
N-[2-(4-Sulfamoylphenyl)ethyl] Analogs
- Structure : Features a sulfamoylphenyl ethyl group .
- Molecular formula: C₂₀H₁₉ClN₄O₅S (Molar mass: 486.91 g/mol).
- Applications : Sulfonamides are associated with antimicrobial and carbonic anhydrase inhibition activity.
N-(5-Methyl-1,2-oxazol-3-yl) Analogs
Halogen and Aromatic Ring Modifications
3-(2-Chloro-6-fluorophenyl) Analogs
- Structure : Fluorine addition at position 6 of the chlorophenyl group .
- Key Differences :
- Molecular formula: C₂₀H₁₈ClFN₂O₄ (Molar mass: 404.82 g/mol).
- Fluorine’s electronegativity may enhance metabolic stability and binding affinity.
- Predicted Properties : Higher density (1.296 g/cm³) and boiling point (540.4°C) due to fluorine’s effects .
3-(2,6-Dichlorophenyl) Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
